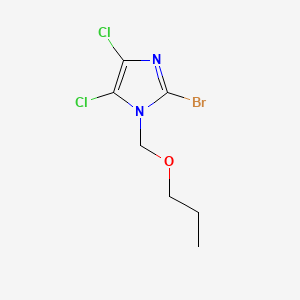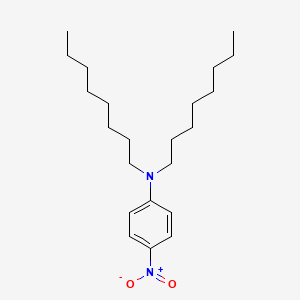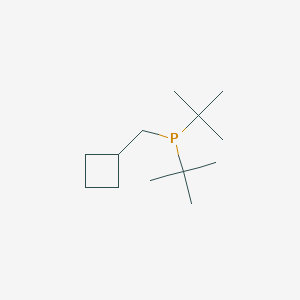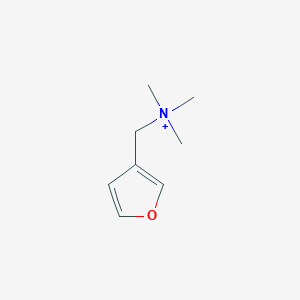
(Furan-3-yl)-N,N,N-trimethylmethanaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Furan-3-yl)-N,N,N-trimethylmethanaminium is a quaternary ammonium compound that features a furan ring attached to a trimethylammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-3-yl)-N,N,N-trimethylmethanaminium typically involves the quaternization of a furan derivative with a trimethylamine source. One common method is the reaction of furan-3-carboxaldehyde with trimethylamine in the presence of a suitable alkylating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(Furan-3-yl)-N,N,N-trimethylmethanaminium can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trimethylammonium group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Furan-3-yl)-N,N,N-trimethylmethanaminium is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. The quaternary ammonium group is known for its ability to disrupt microbial cell membranes, making it a candidate for the development of new antimicrobial agents .
Medicine
In medicinal chemistry, this compound is explored for its potential use in drug design. Its structural features may allow it to interact with specific biological targets, leading to the development of new therapeutic agents .
Industry
In the industrial sector, this compound is investigated for its potential use in materials science. Its unique properties may make it suitable for the development of new polymers or as a component in specialty chemicals .
Mechanism of Action
The mechanism of action of (Furan-3-yl)-N,N,N-trimethylmethanaminium involves its interaction with biological membranes. The quaternary ammonium group can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This mechanism is similar to that of other quaternary ammonium compounds, which are known for their antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-yl)-N,N,N-trimethylmethanaminium
- (Thiophen-3-yl)-N,N,N-trimethylmethanaminium
- (Pyridin-3-yl)-N,N,N-trimethylmethanaminium
Uniqueness
(Furan-3-yl)-N,N,N-trimethylmethanaminium is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. Compared to its analogs, the furan ring may offer different reactivity and interaction profiles, making it a valuable compound for various applications .
Properties
CAS No. |
103314-72-3 |
|---|---|
Molecular Formula |
C8H14NO+ |
Molecular Weight |
140.20 g/mol |
IUPAC Name |
furan-3-ylmethyl(trimethyl)azanium |
InChI |
InChI=1S/C8H14NO/c1-9(2,3)6-8-4-5-10-7-8/h4-5,7H,6H2,1-3H3/q+1 |
InChI Key |
NMSKEQKHROSUII-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC1=COC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




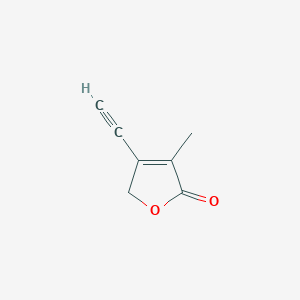
![[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide](/img/structure/B14324543.png)
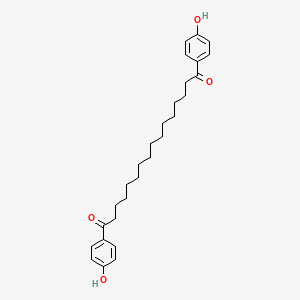

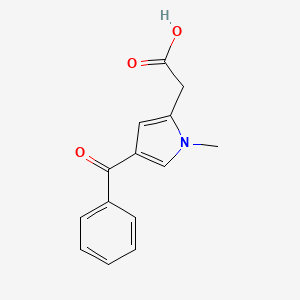
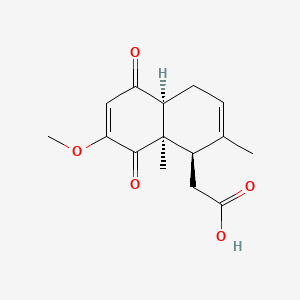
![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
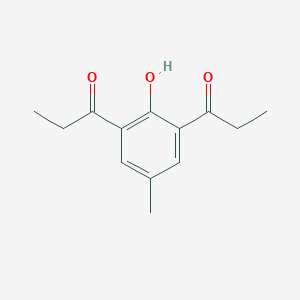
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)
